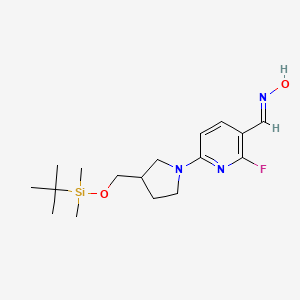

(E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)-pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime

Description

(E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)-pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime (CAS: 1228670-36-7, MFCD15530254) is a fluorinated pyridine derivative with a molecular formula of C₁₇H₂₈FN₃O₂Si and a molecular weight of 353.514 g/mol . Its structure features:

- A 2-fluoropyridine core substituted at the 6-position with a pyrrolidinyl group containing a tert-butyldimethylsilyloxy (TBDMS) methyl moiety.

- An (E)-configured oxime group at the 3-position of the pyridine ring.

This compound is cataloged as a specialty chemical for research applications, particularly in medicinal chemistry and organic synthesis, with commercial availability in 1 g, 5 g, and 25 g quantities .

Properties

IUPAC Name |

(NE)-N-[[6-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-1-yl]-2-fluoropyridin-3-yl]methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28FN3O2Si/c1-17(2,3)24(4,5)23-12-13-8-9-21(11-13)15-7-6-14(10-19-22)16(18)20-15/h6-7,10,13,22H,8-9,11-12H2,1-5H3/b19-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTVVABGCQKFMF-VXLYETTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1CCN(C1)C2=NC(=C(C=C2)C=NO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OCC1CCN(C1)C2=NC(=C(C=C2)/C=N/O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28FN3O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)-pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime typically involves multiple steps:

Formation of the Pyrrolidine Derivative: The initial step involves the synthesis of the pyrrolidine derivative. This can be achieved through the reaction of a suitable amine with a halogenated precursor under basic conditions.

Introduction of the tert-Butyldimethylsilyloxy Group: The tert-butyldimethylsilyloxy group is introduced via a silylation reaction, where the hydroxyl group of the intermediate is reacted with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.

Formation of the Fluoronicotinaldehyde: The fluoronicotinaldehyde moiety is synthesized separately through a series of reactions starting from a fluorinated aromatic compound.

Oxime Formation: The final step involves the formation of the oxime group by reacting the aldehyde with hydroxylamine hydrochloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the oxime group, converting it to the corresponding amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution at the fluorine site.

Major Products

Oxidation: N-oxide derivatives of the pyrrolidine ring.

Reduction: Corresponding amine derivatives from the reduction of the oxime group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)-pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural complexity and functional group diversity.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound may be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of (E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)-pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, while the fluoronicotinaldehyde moiety can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Comparisons

The compound’s closest analogs include pyridine derivatives with variations in substituents, stereochemistry, and functional groups. Key comparisons are summarized below:

Key Differences and Implications

a) Role of the TBDMS Group

The TBDMS group in the target compound enhances steric protection of the hydroxymethyl-pyrrolidinyl moiety, improving stability against nucleophilic or oxidative degradation compared to analogs like (6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)methanol (lacking the oxime group) . This modification is critical in multistep syntheses where intermediates require temporary protection.

b) Fluorine Substitution

The 2-fluoro substituent on the pyridine ring increases electron-withdrawing effects, altering the compound’s reactivity in cross-coupling reactions compared to non-fluorinated analogs like (E)-5-Methoxynicotinaldehyde oxime . Fluorination also enhances metabolic stability in biological applications.

c) Oxime Configuration

The (E)-oxime configuration confers distinct geometric constraints, influencing hydrogen-bonding interactions and binding affinity in enzyme inhibition studies. For example, (E)-2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde oxime (without the TBDMS group) shows reduced steric hindrance but lower lipophilicity compared to the target compound .

Research and Commercial Relevance

For instance, the TBDMS group mirrors protecting strategies used in nucleotide analogs like 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl) methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)...) (a nucleoside intermediate) . Commercial catalogs highlight its niche use in high-value organic syntheses, priced at $400–$4800 depending on scale .

Biological Activity

The compound (E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)-pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime is a synthetic organic molecule with potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

- Molecular Formula : C20H31FN2O3Si

- Molecular Weight : 394.56 g/mol

- CAS Number : 1228670-36-7

The compound features a fluoronicotinaldehyde oxime structure, which is significant for its interactions with biological systems.

The biological activity of the compound can be attributed to its interactions with various molecular targets. Studies suggest that the oxime functional group may facilitate binding to specific receptors or enzymes, potentially influencing metabolic pathways or signaling cascades.

- Receptor Modulation : The compound has been investigated for its ability to modulate nuclear receptors such as PPARγ (Peroxisome Proliferator-Activated Receptor Gamma), which plays a crucial role in glucose and lipid metabolism.

- Enzyme Inhibition : Preliminary data indicate that it may inhibit certain enzymes involved in metabolic processes, although specific targets remain to be fully elucidated.

Case Study 1: PPARγ Agonism

A study by Liu et al. (2014) demonstrated that similar compounds with oxime functionalities exhibited partial agonist activity at PPARγ. This suggests that this compound could potentially modulate this receptor's activity, impacting insulin sensitivity and lipid metabolism.

Case Study 2: Anticancer Potential

Research published in the Journal of Medicinal Chemistry explored the anticancer properties of derivatives of fluorinated aldehydes. The findings indicate that modifications in the molecular structure, such as those present in our compound, enhance cytotoxicity against various cancer cell lines, suggesting a potential for development as an anticancer agent.

Data Table: Summary of Biological Activities

Synthesis and Derivative Studies

The synthesis of this compound has been optimized through various methods, including microwave-assisted synthesis and chromatography techniques. These methodologies have proven effective in producing high yields of the compound with minimal byproducts.

Synthetic Pathway Overview

- Starting Materials : Pyrrolidine derivatives and fluorinated aldehydes.

- Reagents : tert-Butyldimethylsilyl chloride for silylation.

- Conditions : Microwave irradiation to enhance reaction rates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.